Benazepril tert-Butyl Ester d5

Description

Overview of Isotopic Labeling Principles in Chemical and Biological Research

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has the same number of protons but a different number of neutrons. musechem.com This subtle change in mass does not significantly alter the chemical properties of the molecule but provides a unique "tag" that can be detected by sophisticated analytical instruments. moravek.com Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and safe for use in a wide range of studies, including those involving human subjects. moravek.commetsol.com

Role of Deuterium Incorporation in Pharmaceutical Research Probes

Deuterium, an isotope of hydrogen, has become a favored choice for isotopic labeling in pharmaceutical research for several reasons. aptochem.com Its abundance in organic molecules makes it a versatile label, and its incorporation can be achieved through various synthetic methods. symeres.comaptochem.com One of the most significant applications of deuterium labeling is in the creation of internal standards for quantitative analysis, particularly in mass spectrometry-based bioanalysis. aptochem.comclearsynth.com

A deuterated internal standard is a version of the analyte of interest where several hydrogen atoms have been replaced by deuterium. aptochem.com This results in a molecule with a higher mass, allowing it to be distinguished from the non-labeled analyte by a mass spectrometer. aptochem.com Ideally, a deuterated internal standard co-elutes with the analyte during chromatographic separation and exhibits the same ionization response, providing a reliable reference for accurate quantification. aptochem.com This is crucial for overcoming matrix effects, where other components in a biological sample can interfere with the analysis and affect the accuracy of the results. clearsynth.commyadlm.org

Furthermore, the bond between carbon and deuterium is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can sometimes alter the rate of metabolic reactions, providing valuable insights into a drug's metabolic pathways. hwb.gov.innih.gov By strategically placing deuterium atoms at sites of metabolic activity, researchers can study how a drug is broken down in the body, potentially leading to the design of drugs with improved pharmacokinetic profiles. nih.govnih.govsemanticscholar.org

Applications of Stable Isotope Labeled Compounds in Advanced Research Methodologies

The utility of stable isotope-labeled compounds extends across a multitude of advanced research methodologies, enabling scientists to probe complex biological processes with high precision.

Some key applications include:

Mass Spectrometry (MS): As mentioned, stable isotope-labeled compounds, particularly deuterated ones, are indispensable as internal standards for quantitative MS. symeres.comclearsynth.com This technique is widely used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.govchemicalsknowledgehub.com It allows for the accurate measurement of drug and metabolite concentrations in biological fluids like blood and urine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can distinguish between different isotopes, providing detailed structural information about molecules. symeres.comamerigoscientific.com Stable isotopes like ¹³C and ¹⁵N are particularly useful in NMR studies to elucidate the structure of complex biomolecules and to study ligand-protein interactions. symeres.com

Metabolic Research: Stable isotope labeling is a powerful tool for tracing metabolic pathways. studysmarter.co.ukmetsol.com By introducing a labeled compound into a biological system, researchers can follow its transformation and identify the resulting metabolites, providing a detailed map of metabolic processes. metsol.com This is crucial for understanding disease progression and the mechanism of action of drugs. metsol.com

Proteomics: In the field of proteomics, stable isotope labeling is used to quantify changes in protein expression levels between different samples. moravek.com This allows researchers to identify proteins that are affected by a particular disease or treatment, offering potential targets for new therapies. moravek.com

Contextualization of Benazepril (B1667978) tert-Butyl Ester d5 within ACE Inhibitor Research

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and other cardiovascular diseases. drugbank.comgoodrx.com Benazepril is a prodrug that is hydrolyzed in the body to its active metabolite, benazeprilat (B1667979), which exerts the therapeutic effect by inhibiting ACE. drugbank.com Research into ACE inhibitors continues to evolve, with a focus on developing new analogs and understanding their mechanisms of action to improve therapeutic outcomes. nih.gov

Research Utility of Benazepril Analogs and Derivatives

The development and study of benazepril analogs and derivatives play a crucial role in advancing our understanding of this class of drugs. By modifying the structure of benazepril, researchers can investigate structure-activity relationships, identifying key molecular features responsible for its efficacy and safety profile. nih.gov This knowledge can guide the design of new ACE inhibitors with improved properties, such as enhanced potency, longer duration of action, or a better side-effect profile. nih.gov

For instance, comparative studies of different ACE inhibitors, including benazepril, help to delineate their relative effectiveness and safety in various patient populations. nih.govdroracle.ai Furthermore, research into combination therapies, such as pairing benazepril with other antihypertensive agents like diuretics or calcium channel blockers, aims to achieve better blood pressure control. nih.govdroracle.ai

Significance of Deuterated Benazepril tert-Butyl Ester as a Research Tool

Benazepril tert-Butyl Ester d5 is a deuterated form of an ester of benazepril. scbt.com Its primary application in research is as an internal standard for the quantification of benazepril and its metabolites in biological samples using mass spectrometry. aptochem.comclearsynth.com The five deuterium atoms on the tert-butyl ester group provide a significant mass difference, allowing for clear differentiation from the unlabeled compound.

The use of this compound as an internal standard offers several key advantages in research:

Enhanced Accuracy and Precision: It allows for highly accurate and precise quantification of benazepril and its metabolites, which is essential for detailed pharmacokinetic and metabolic studies. aptochem.comclearsynth.com

Improved Method Robustness: By compensating for variations in sample preparation and instrument response, it contributes to the development of robust and reliable analytical methods. aptochem.com

Facilitation of Metabolite Identification: In conjunction with high-resolution mass spectrometry, it can aid in the identification of previously unknown metabolites of benazepril. nih.gov

In essence, this compound serves as a critical analytical tool that enables researchers to conduct more rigorous and informative studies on the pharmacology of benazepril, ultimately contributing to a deeper understanding of its therapeutic effects and potential for optimization.

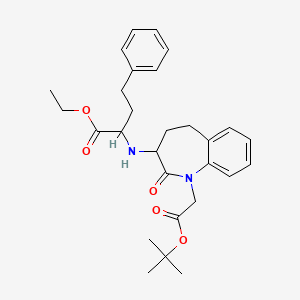

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[[1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLLWVSHZXSUNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Benazepril Tert Butyl Ester D5

Deuterium (B1214612) Incorporation Techniques

Deuterium-labeled compounds are valuable tools in pharmaceutical research, primarily for studying drug metabolism and pharmacokinetics. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.

The synthesis of Benazepril (B1667978) tert-Butyl Ester d5 necessitates the introduction of five deuterium atoms. While specific literature detailing the exact deuteration process for the benazepril core is not extensively published, general methods for deuterium labeling of complex organic molecules can be applied. The d5 designation typically refers to the deuteration of the phenyl ring in the homophenylalanine portion of the molecule.

Common strategies for incorporating deuterium into aromatic rings include:

Acid-catalyzed H-D exchange: This involves treating the substrate with a strong deuterated acid (e.g., D₂SO₄) in a deuterated solvent like D₂O. This method is effective for aromatic protons that are activated towards electrophilic substitution.

Metal-catalyzed exchange: Transition metals such as palladium, platinum, or rhodium can catalyze the exchange of hydrogen for deuterium using D₂ gas or deuterated solvents. This can be performed on the final molecule or an earlier intermediate. For instance, catalytic reduction of a halogenated precursor with deuterium gas is a common and effective method.

Use of deuterated starting materials: A highly effective method is to begin the synthesis with a commercially available deuterated precursor. For Benazepril d5, starting with d5-phenylalanine or a related d5-phenyl-containing building block would ensure the specific incorporation of deuterium in the desired position from the outset of the synthetic route.

Regioselectivity—the control of where the deuterium is placed—is crucial for creating specifically labeled analogs. For the benazepril structure, different positions could be targeted to probe specific metabolic pathways.

Approaches to achieve regioselective deuteration include:

Directed ortho-metalation (DoM): Functional groups on an aromatic ring can direct a metalating agent (like an organolithium reagent) to a specific adjacent position. Quenching the resulting organometallic intermediate with a deuterium source (e.g., D₂O) allows for precise deuterium placement.

Catalytic H-D exchange with directing groups: Certain functional groups can direct a metal catalyst to exchange specific C-H bonds for C-D bonds. Iridium-based catalysts are particularly known for their ability to be directed by groups like amides or esters, enabling selective deuteration.

Synthesis from selectively halogenated precursors: A common and reliable method involves the synthesis of a precursor that is halogenated (e.g., brominated or iodinated) at the desired position for deuteration. Subsequent metal-catalyzed dehalogenation using deuterium gas (D₂) or other deuterium donors results in the specific incorporation of deuterium.

Esterification Reactions for Tert-Butyl Ester Formation

The tert-butyl ester group in Benazepril tert-Butyl Ester serves as a protecting group for the carboxylic acid. This group is stable under various conditions but can be easily removed under mild acidic conditions to yield the active drug, benazeprilat (B1667979). The formation of this sterically hindered ester requires specific methodologies.

A novel, metal-free method has been developed for the synthesis of tert-butyl esters directly from benzyl cyanides and tert-butyl hydroperoxide (TBHP). rsc.orgrsc.org This one-pot reaction involves Csp³–H bond oxidation, C–CN bond cleavage, and C–O bond formation. rsc.orgrsc.org

The proposed mechanism suggests that TBHP initiates a free-radical process. The reaction is typically performed at an elevated temperature in a suitable solvent. This method avoids the use of transition-metal catalysts, which can simplify purification and reduce heavy metal contamination in the final product. rsc.org While not a standard route for benazepril precursors, this methodology represents an innovative approach for creating tert-butyl esters from nitrile-containing starting materials.

Table 1: Optimization of Reaction Conditions for Tert-Butylation of 2-phenylacetonitrile

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | None | DCE | 80 | Trace |

| 2 | None | Toluene | 120 | 65 |

| 3 | None | DMSO | 120 | 43 |

| 4 | None | DMF | 120 | 35 |

| 5 | TEMPO (Radical Scavenger) | Toluene | 120 | 11 |

Data is generalized from findings on the reaction of 2-phenylacetonitrile with tert-butyl hydroperoxide to illustrate reaction principles. rsc.org

A well-established method for forming tert-butyl esters is the reaction of a carboxylic acid with tert-butyl acetoacetate in the presence of an acid catalyst. researchgate.netresearchgate.net This method is advantageous because it avoids the generation of high pressures associated with using isobutene gas. researchgate.netresearchgate.net

The reaction proceeds by the transfer of the tert-butyl group from tert-butyl acetoacetate to the carboxylic acid substrate. The process is driven by the decomposition of the resulting acetoacetic acid into acetone and carbon dioxide. A catalytic amount of a strong acid, such as sulfuric acid, is typically required. This method is suitable for a wide range of carboxylic acids. researchgate.net In the synthesis of Benazepril tert-Butyl Ester, the precursor carboxylic acid, (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid, would be reacted under these conditions.

Achieving high yield and diastereomeric purity is critical in the synthesis of benazepril intermediates. One of the key synthetic routes involves the nucleophilic substitution between (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepine-2-one and an ethyl (2R)-2-(leaving group)-4-phenylbutyrate. newdrugapprovals.org

Key optimization parameters include:

Solvent and Base: The choice of solvent and base (e.g., N-methylmorpholine) is crucial for reaction rate and suppression of side reactions.

Temperature Control: Maintaining an optimal reaction temperature is essential to ensure complete reaction without decomposition of products or loss of stereochemical integrity.

Diastereomeric Purity: Benazepril has two chiral centers, leading to the possibility of four stereoisomers. The desired (S,S) diastereomer is the active form. Reaction conditions are optimized to favor the formation of this isomer. newdrugapprovals.org

Purification: Purification methods are critical for isolating the desired product with high purity. This often involves crystallization or chromatography to separate the desired (S,S) diastereomer from others. Recrystallization from specific solvent systems, such as a mixture of 3-pentanone and methanol, has been used to enhance the diastereomeric ratio to greater than 99:1. newdrugapprovals.org

Synthesis of Benazepril Intermediates and Precursors

The creation of key intermediates is a critical phase in the total synthesis of Benazepril tert-Butyl Ester d5. These precursors contain the foundational structural elements that are later combined and modified to yield the final compound.

A significant route for synthesizing Benazepril intermediates employs the reaction of 3-Bromo-2,3,4,5-tetrahydro-1H-benzazepine-2-ketone-1-tert-butyl acetate with an appropriate amino acid derivative. google.comgoogle.com This bromo-lactam serves as a key electrophile for introducing the amino acid side chain.

One patented method describes the reaction of tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H- nih.gov-benzazepin-2-one-1-acetate with (S)-homophenylalanine. google.com This condensation reaction is typically carried out in an alcoholic solvent like isopropanol, in the presence of a base such as triethylamine, and heated to facilitate the reaction. google.com This process directly leads to the formation of the core structure of the Benazepril intermediate through a nucleophilic substitution, where the amino group of homophenylalanine displaces the bromine atom. google.com The reaction is designed to proceed via a dynamic kinetic resolution process to favor the desired stereoisomer. google.com

The precursor, 3-Bromo-2,3,4,5-tetrahydro-1H-benzazepin-2-one, can be synthesized from 1-tetralone through a sequence of bromination, oximation, and Beckmann rearrangement. newdrugapprovals.orgguidechem.com This intermediate is then N-alkylated with a tert-butyl acetate group to yield the final starting material for the condensation step. newdrugapprovals.org

Table 1: Example Reaction Conditions for Condensation

| Parameter | Value |

| Reactant 1 | tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H- nih.gov-benzazepin-2-one-1-acetate |

| Reactant 2 | (S)-homophenylalanine |

| Solvent | Isopropanol |

| Base | Triethylamine |

| Temperature | 60 °C |

| Reaction Time | 24 hours |

This table is based on data from a patent describing the synthesis of a Benazepril intermediate. google.com

Homophenylalanine and its ester derivatives are crucial chiral building blocks in the synthesis of many ACE inhibitors, including Benazepril. nih.govresearchgate.net These molecules provide the necessary carbon backbone and stereocenter for the side chain that interacts with the angiotensin-converting enzyme.

In the context of Benazepril synthesis, L-homophenylalanine ethyl ester (LHPE) is a commonly used precursor. nih.gov An alternative to the bromo-lactam route is a convergent pathway involving an asymmetric aza-Michael addition. nih.govmdpi.com In this approach, LHPE is reacted with an α,β-unsaturated carbonyl compound, such as 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester. nih.govresearchgate.net This key step establishes the bond between the amino acid derivative and the precursor to the benzazepine ring. nih.gov The reaction is followed by a reduction of the nitro group and an in-situ intramolecular cyclization to form a key caprolactam intermediate, which is then converted to Benazepril. mdpi.com

Another method involves the reductive amination of ethyl 2-oxo-4-phenyl butyrate with the pre-formed (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one. newdrugapprovals.org This strategy directly couples the two main fragments of the molecule to form the desired product. newdrugapprovals.org

Stereochemical Control and Diastereomeric Synthesis

Achieving the correct stereochemistry is paramount, as the biological activity of Benazepril is dependent on its specific three-dimensional structure. The synthesis of this compound requires precise control over two stereocenters, leading to the desired (S,S) diastereomer.

Dynamic kinetic resolution (DKR) is a powerful technique used to convert a racemic mixture entirely into a single, desired enantiomer, potentially achieving a theoretical yield of 100%. google.comwikipedia.org This process is employed in Benazepril synthesis to maximize the yield of the desired stereoisomer. google.com

In the reaction between 3-bromo-2,3,4,5-tetrahydro-1H- nih.gov-benzazepine-2-ketone-1-tert-butyl acetate and (S)-homophenylalanine, DKR is utilized to obtain the target intermediate. google.com The process relies on the fact that the two stereoisomers of the product can be interconverted under the reaction conditions. google.com The desired (S,S) isomer is less soluble in the chosen solvent (e.g., isopropanol) and precipitates out of the solution. This precipitation shifts the equilibrium, causing the more soluble (S,R) isomer remaining in the solution to convert into the (S,S) isomer, which then also precipitates. This continuous conversion and precipitation allow for a high yield of the single, desired diastereomer. google.com For a DKR to be efficient, the rate of racemization (interconversion of stereoisomers) must be comparable to or faster than the rate of the resolution step. princeton.edu

The synthesis of specific stereoisomers, including undesired ones like (2R,3'S) this compound, is important for analytical and reference purposes. lgcstandards.com These isomers are often produced as minor components during synthesis and can be separated from the main product.

One synthetic approach involves the nucleophilic substitution of (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepine-2-one with a chiral substrate, ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate. newdrugapprovals.org This reaction yields Benazepril t-butyl ester with a diastereomeric ratio of (S,S) to (S,R) of 96:4. newdrugapprovals.org While this method is designed to favor the (S,S) isomer, it also produces the (S,R) diastereomer, which can be isolated. Further purification steps, such as recrystallization, are used to enhance the purity of the desired (S,S) isomer to greater than 99.7%. newdrugapprovals.org The separated minor isomers can then be used as analytical standards.

The availability of enantiomerically pure starting materials is fundamental to stereocontrolled synthesis. The synthesis of enantiopure amino acid esters, such as L-homophenylalanine ethyl ester, is a critical prerequisite for the entire process.

These precursors are often derived from natural amino acids like L-phenylalanine. nih.gov Multienzyme pathways can be employed to convert these abundant and inexpensive feedstocks into high-value chiral molecules. nih.gov For example, L-phenylalanine can be converted into other chiral building blocks through a series of enzymatic reactions, demonstrating a sustainable approach to generating enantiopure starting materials. nih.gov Alternatively, chemical methods for the synthesis and resolution of unnatural amino acids like homophenylalanine are also well-established, providing a reliable source for these key components.

Chemical Reactivity and Transformation Studies of Benazepril Tert Butyl Ester D5

Oxidation Pathways and Product Characterization

The structure of Benazepril (B1667978) tert-Butyl Ester d5 contains several sites susceptible to oxidation. The secondary amine and the benzylic positions are particularly prone to oxidative modification.

Identification of Carboxylic Acid Derivatives from Oxidation

Oxidation of the primary alcohol resulting from the hydrolysis of the ethyl ester, or potentially other positions on the molecule, could lead to the formation of carboxylic acid derivatives. While direct experimental evidence for the oxidation of Benazepril tert-Butyl Ester d5 to a specific carboxylic acid is not documented in publicly available literature, the general principles of organic chemistry suggest that such a transformation is feasible. The resulting carboxylic acid would be a significant metabolite or degradation product.

Investigation of Oxidizing Agents (e.g., tert-butyl hydroperoxide, peroxides)

Common oxidizing agents like tert-butyl hydroperoxide and other peroxides are known to effect the oxidation of various organic functional groups. smolecule.com In the context of this compound, these reagents could potentially oxidize the secondary amine or other susceptible sites. The use of such agents would require careful control of reaction conditions to achieve selective oxidation and avoid unwanted side reactions.

Reduction Reactions and Derivative Formation

The ester and amide functionalities within the this compound molecule are targets for reduction reactions, leading to the formation of corresponding alcohols and amines.

Conversion of Ester Groups to Alcohols

The two ester groups in this compound, the ethyl ester and the tert-butyl ester, can be reduced to their corresponding primary alcohols. smolecule.com This transformation would yield a diol derivative of the deuterated benazepril backbone. The relative reactivity of the two esters towards reduction would depend on the choice of reducing agent and the reaction conditions.

Employment of Reducing Agents (e.g., lithium aluminum hydride, sodium borohydride)

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both esters and amides. masterorganicchemistry.com Treatment of this compound with LiAlH₄ would likely lead to the reduction of both ester groups to alcohols and the amide group within the seven-membered ring to an amine.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally less reactive towards esters compared to ketones and aldehydes. organic-chemistry.orgresearchgate.net However, under specific conditions, such as with the use of certain additives or in specific solvent systems, NaBH₄ can be used to reduce esters. The selective reduction of one ester group over the other, or the reduction of the esters without affecting the amide, might be achievable with careful selection of the reducing agent and reaction parameters.

Substitution Reactions and Functional Group Transformations

The functional groups present in this compound also allow for various substitution reactions. For instance, the secondary amine could undergo N-alkylation or N-acylation reactions. The ester groups could potentially be converted to other functional groups through transesterification or other nucleophilic substitution reactions. While specific studies on these transformations for the d5 labeled compound are not available, the general reactivity patterns of these functional groups are well-established in organic chemistry.

Investigating the Influence of the Tert-Butyl Ester Moiety on Reactivity

The tert-butyl ester group exerts a significant influence on the reactivity of the molecule, primarily through steric hindrance. This bulky group can protect the adjacent carbonyl carbon from nucleophilic attack, making it less reactive than the ethyl ester under certain conditions.

However, the electronic properties of the tert-butyl group also play a crucial role. It is a good electron-donating group, which stabilizes the carbocation intermediate that forms during acid-catalyzed hydrolysis (an E1-like mechanism). This is why tert-butyl esters are particularly susceptible to cleavage under acidic conditions, a property exploited in its role as a protecting group in organic synthesis.

Conversely, under basic conditions (saponification), the steric hindrance of the tert-butyl group makes it more resistant to hydrolysis compared to less hindered esters like the ethyl ester. This differential reactivity allows for selective transformations.

Advanced Analytical Methodologies and Applications of Benazepril Tert Butyl Ester D5

Role as an Internal Standard in Quantitative Analysis

In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. The purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. numberanalytics.com Stable isotope-labeled internal standards (SIL-IS), such as Benazepril (B1667978) tert-Butyl Ester d5, are considered the gold standard, especially for mass spectrometry. acanthusresearch.com This is because a SIL-IS co-elutes with the analyte and experiences similar ionization and matrix effects, providing a more accurate and precise measurement of the analyte's concentration by comparing the analyte's response to the internal standard's response. acanthusresearch.comlgcstandards.com The mass difference of three or more atomic mass units is generally required to prevent spectral overlap between the analyte and the SIL-IS. acanthusresearch.com

Application in Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for bioanalysis. acs.org The use of a stable isotope-labeled analyte like Benazepril tert-Butyl Ester d5 as an internal standard is routine and essential for achieving accurate quantification. acs.orgnih.gov Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization. acs.org This is critical for correcting variations in extraction recovery and matrix effects, particularly when analyzing complex biological matrices like plasma from different individuals. nih.gov The use of a non-isotope-labeled internal standard can lead to erroneous measurements because it may not perfectly mimic the behavior of the analyte. lgcstandards.comnih.gov Therefore, a SIL-IS is indispensable for developing robust and transferable LC-MS/MS methods. acs.org

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another key analytical technique where this compound finds application. A validated analytical method for the determination of benazepril and its active metabolite, benazeprilat (B1667979), in human plasma utilizes their respective labeled internal standards with GC-MS. researchgate.net In this methodology, after the internal standards are added, the compounds are extracted from the plasma via solid-phase extraction. researchgate.net Because many drug compounds are not sufficiently volatile for GC analysis, a derivatization step is often required. For benazepril and its internal standard, they are converted into their methyl ester derivatives before being analyzed by the GC-MS system. researchgate.net The mass selective detector then monitors specific mass-to-charge ratios (m/z) for the derivatized analyte and the deuterated internal standard (e.g., m/z 365 for benazepril/benazeprilat and m/z 370 for the d5 internal standards). researchgate.net

Method Development for Isotopic Internal Standards

Developing an analytical method using an isotopic internal standard requires careful consideration of several factors to ensure reliability. lgcstandards.com Key aspects include:

Position and Stability of Labels: Deuterium (B1214612) labels must be placed on non-exchangeable sites within the molecule. acanthusresearch.com Placing them on sites prone to hydrogen/deuterium exchange with protons from the solvent or matrix can compromise the standard's utility. acanthusresearch.com Complete chemical synthesis offers more control over the label's position compared to simple exchange processes. acanthusresearch.com

Isotopic Purity: The SIL-IS should have high isotopic purity. The presence of significant amounts of the unlabeled analyte in the internal standard can interfere with the measurement of the actual analyte, especially at low concentrations. lgcstandards.com

Mass Difference: A sufficient mass difference (typically ≥3 amu) between the analyte and the SIL-IS is necessary to prevent cross-signal contributions and spectral overlap in the mass spectrometer. acanthusresearch.com

Molar Parity: The internal standard should be added at a concentration within the analyte's calibration range to ensure that the response ratio remains linear and accurate. lgcstandards.com

Method Validation in Analytical Chemistry Research

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. For quantitative methods using this compound, validation must assess several key performance characteristics in accordance with guidelines from bodies like the FDA and ICH. researchgate.net

Linearity and Calibration Range Determination

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. jetir.org A calibration curve is generated by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. The linearity is then evaluated using a least-squares linear regression analysis. researchgate.netjetir.org For benazepril, methods have demonstrated excellent linearity over various concentration ranges. jetir.orgnih.gov

Table 1: Examples of Linearity Data for Benazepril Analytical Methods

| Method Type | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Source(s) |

|---|---|---|---|

| HPLC | 1 - 40 | 0.999 | researchgate.netjetir.org |

| Spectrophotometry | 1 - 8 | 0.9991 | nih.gov |

| RP-HPLC | 12 - 28 | Not Specified | nih.gov |

This table presents data from various analytical methods for benazepril to illustrate typical performance characteristics.

Assessment of Precision, Accuracy, Robustness, and Ruggedness

Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the percent relative standard deviation (%RSD). For benazepril methods, intra- and inter-day precision values are typically required to be below 2.0%. jetir.orgnih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. The results are expressed as percent recovery. For benazepril, accuracy is typically accepted when the percentage recovery is within 90-110%. researchgate.netjetir.org

Table 2: Summary of Method Validation Parameters for Benazepril

| Parameter | Acceptance Criteria | Typical Reported Value | Source(s) |

|---|---|---|---|

| Precision (%RSD) | Not more than 2.0% | < 1.8% | researchgate.netjetir.org |

| Accuracy (% Recovery) | 90% - 110% | 98.0% - 102.0% | researchgate.netjetir.org |

This table presents data from various analytical methods for benazepril to illustrate typical performance characteristics.

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage. To test robustness, parameters such as the mobile phase composition (e.g., organic content ±5%), flow rate, or pH are slightly altered. jetir.orgresearchgate.net The method is considered robust if the results remain within acceptable limits of precision and accuracy despite these changes. jetir.org

Ruggedness (or intermediate precision) demonstrates the reproducibility of the test results under various conditions, such as using different analysts, instruments, or laboratories. This is often evaluated using F-test and t-test analyses at a 95% confidence level to compare the results. nih.gov

Determination of Limits of Detection (LOD) and Limits of Quantitation (LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, typically at a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often established at a signal-to-noise ratio of 10:1. jetir.org

In the analysis of benazepril and its active metabolite, benazeprilat, these limits are crucial for applications such as pharmacokinetic studies where concentrations in biological fluids can be very low. For instance, a validated high-performance liquid chromatography (HPLC) method for benazepril reported an LOD of 0.05 µg/mL and an LOQ of 10 µg/mL. jetir.orgresearchgate.net Another study, employing gas chromatography-mass spectrometry (GC-MS) for the determination of benazepril and benazeprilat in human plasma, established a validated concentration range of 2.50 to 1000 ng/mL, with the lower limit representing the LOQ for the method. nih.gov Similarly, a high-performance thin-layer chromatography (HPTLC) method determined the LOD and LOQ for benazepril to be 19.48 ng per spot and 59.03 ng per spot, respectively. researchgate.net The use of a stable isotope-labeled internal standard like this compound is critical in such sensitive analyses to ensure accuracy by correcting for variations during sample preparation and analysis.

Table 1: Examples of LOD and LOQ in Benazepril Analysis

| Analytical Technique | Analyte | LOD | LOQ | Matrix |

| HPLC | Benazepril | 0.05 µg/mL | 10 µg/mL | Pharmaceutical Dosage Form |

| GC-MS | Benazepril / Benazeprilat | - | 2.50 ng/mL | Human Plasma |

| HPTLC | Benazepril | 19.48 ng/spot | 59.03 ng/spot | Bulk/Formulation |

Sample Preparation Techniques for Complex Matrices

Extracting analytes like benazepril and its internal standards from complex biological matrices such as plasma requires robust and efficient sample preparation techniques to remove interfering substances.

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for sample cleanup and concentration. In the analysis of benazepril and benazeprilat from human plasma, SPE is a common pretreatment step. researchgate.net The process involves passing the plasma sample, often spiked with an internal standard like this compound, through a cartridge containing a solid adsorbent (the stationary phase). nih.govresearchgate.net

Commonly used SPE cartridges for benazepril include reversed-phase sorbents like C18 or hydrophilic-lipophilic balance (HLB) cartridges. researchgate.netnih.gov The analytes of interest are retained on the sorbent while matrix components are washed away. The purified analytes are then eluted with a small volume of an appropriate organic solvent. nih.gov This technique provides high recovery rates and clean extracts, which are essential for subsequent sensitive chromatographic analysis. researchgate.netcdsanalytical.com

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a classic sample preparation method based on the differential partitioning of compounds between two immiscible liquid phases, typically an aqueous sample and an organic solvent. scirp.org For the analysis of benazepril and its metabolites in biological fluids, LLE can be employed to separate the drugs from proteins, salts, and other polar endogenous components. maine.gov

The procedure involves mixing the sample (e.g., plasma or urine) with an appropriate water-immiscible organic solvent. After vigorous mixing, the phases are separated by centrifugation. The analytes, being more soluble in the organic phase, are extracted from the aqueous matrix. The organic layer is then collected, evaporated, and the residue is reconstituted in the mobile phase for chromatographic analysis. maine.gov Innovations like dispersive liquid-liquid microextraction (DLLME) have been developed to miniaturize the process, reducing solvent consumption and improving enrichment factors. rsc.org

Automation in Sample Processing (e.g., 96-well plate technology)

To meet the demands of high-throughput analysis, particularly in clinical and bioequivalence studies, sample preparation has been significantly automated. The 96-well plate format is a cornerstone of this automation, allowing for the parallel processing of up to 96 samples. nih.govcdsanalytical.comchromtech.com

SPE methods have been successfully adapted to the 96-well plate format for the analysis of benazepril in plasma. nih.govcdsanalytical.com In this setup, each well acts as a miniature SPE column. Liquid handling can be performed by robotic systems, which automate the conditioning, sample loading, washing, and elution steps. cdsanalytical.comchromtech.com This automated approach significantly reduces sample processing time, minimizes manual errors, and improves reproducibility. nih.govchromtech.com A study determining benazepril and benazeprilat in human plasma utilized an automated 96-well disk plate SPE technology, demonstrating its suitability for regulatory-compliant bioanalytical work. nih.gov

Impurity Profiling and Related Substance Analysis

The identification and quantification of impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Regulatory bodies require comprehensive impurity profiling of both the active pharmaceutical ingredient (API) and the final dosage form. merckmillipore.com

Chromatographic Separation Techniques (e.g., RP-HPLC, HILIC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent technique for the analysis of benazepril and its related substances. ijrpr.comnih.gov These methods typically employ a C18 column, which is a non-polar stationary phase. nih.govdaneshyari.com The separation is achieved by using a polar mobile phase, often a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govdaneshyari.com

By carefully controlling the mobile phase composition, pH, and flow rate, a high degree of separation between benazepril and its potential impurities, including process-related impurities and degradation products, can be achieved. merckmillipore.comnih.gov For instance, a stability-indicating RP-HPLC method was developed to separate benazepril from its degradants formed under stress conditions (hydrolytic, oxidative, thermal, and photolytic). nih.govdaneshyari.com The use of a photodiode array (PDA) detector allows for the assessment of peak purity, ensuring that the chromatographic peak of the main compound does not co-elute with any impurities. daneshyari.com While RP-HPLC is dominant, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative for separating highly polar compounds that are poorly retained in reversed-phase systems.

Table 2: Example of RP-HPLC Conditions for Benazepril Analysis

| Parameter | Condition | Reference |

| Column | Zorbax SB C18, 5 µm, 250 mm x 4.6 mm | nih.govdaneshyari.com |

| Mobile Phase | Phosphate buffer : Acetonitrile (65:35, v/v), pH 7.0 | nih.govdaneshyari.com |

| Flow Rate | 1.0 mL/min | ijpar.com |

| Detection | UV at 240 nm | merckmillipore.comnih.govdaneshyari.com |

Detector Technologies for Impurity Detection (e.g., CAD, UV detection)

The robust detection of impurities in pharmaceutical compounds is critical for ensuring their quality and safety. For a molecule like this compound, which possesses a UV-absorbing chromophore, Ultraviolet (UV) detection coupled with High-Performance Liquid Chromatography (HPLC) is a conventional and widely applied analytical technique. The aromatic rings within the benazepril structure allow for sensitive detection at specific wavelengths, typically around 240 nm, enabling the quantification of the main component and any impurities that also absorb UV light.

However, the utility of UV detection can be limited when impurities lack a significant chromophore or when their UV absorptivity differs considerably from that of the parent compound. This can lead to inaccurate quantification of such impurities. To overcome these limitations, Charged Aerosol Detection (CAD) has emerged as a powerful alternative and complementary technique.

CAD is a mass-based detection method that offers near-universal response for non-volatile and semi-volatile analytes, irrespective of their optical properties. This makes it particularly valuable for impurity profiling, as it can detect a wide range of compounds with greater uniformity in response compared to UV detection. The principle of CAD involves nebulizing the column effluent, charging the resulting aerosol particles, and then measuring the electrical charge, which is proportional to the mass of the analyte.

While specific studies detailing the use of CAD for this compound are not extensively available in public literature, the application of CAD for impurity analysis of other Active Pharmaceutical Ingredients (APIs) highlights its potential. For instance, in the analysis of other compounds, CAD has demonstrated the ability to detect impurities at levels as low as 0.02% of the total sample mass. The combination of HPLC with both UV and CAD detectors can provide a more comprehensive impurity profile, leveraging the sensitivity of UV for known chromophoric impurities and the universal response of CAD for unknown or non-chromophoric species.

Identification of Synthetic By-products and Degradants

The identification of synthetic by-products and degradants is a crucial aspect of pharmaceutical analysis. For this compound, potential impurities can arise from the synthetic pathway or from degradation of the molecule under various stress conditions.

Synthetic By-products:

The synthesis of this compound involves multiple steps, including the introduction of the deuterated phenyl group and the formation of the ester and amide linkages. Potential synthetic by-products can include stereoisomers, unreacted starting materials, and products of side reactions. Given that Benazepril has two chiral centers, diastereomeric impurities are a significant consideration. One such related compound is the (R,S) isomer of Benazepril tert-Butyl Ester.

Furthermore, other potential process-related impurities could be analogous to those found in the synthesis of benazepril hydrochloride. These can include compounds formed from incomplete reactions or the presence of residual starting materials.

Degradants:

Forced degradation studies on the non-deuterated form, benazepril, provide valuable insights into the potential degradation pathways of this compound. Under hydrolytic conditions (acidic and basic), the primary degradation product of benazepril is its active metabolite, benazeprilat, formed by the cleavage of the ethyl ester. It is reasonable to expect that this compound would undergo a similar hydrolysis of its ethyl ester group to form the corresponding deuterated benazeprilat analog.

Additionally, hydrolysis of the tert-butyl ester group under acidic conditions could lead to the formation of a dicarboxylic acid derivative. Photochemical degradation of benazepril has also been shown to yield several minor degradation products. nih.gov Therefore, exposure of this compound to light could potentially lead to the formation of similar photolytic degradants.

Oxidative and reductive processes can also lead to degradation. For instance, oxidation may result in the formation of carboxylic acids, while reduction could convert the ester group to an alcohol. smolecule.com

The definitive identification and characterization of these by-products and degradants typically involve a combination of chromatographic separation (HPLC) and spectroscopic techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of unknown impurities, while tandem mass spectrometry (MS/MS) helps in elucidating their structures by analyzing fragmentation patterns.

In Vitro Biochemical and Enzymatic Investigations Utilizing Benazepril Tert Butyl Ester D5

Elucidation of Metabolic Pathways of Benazepril (B1667978) and its Metabolites in Vitro

In vitro systems are fundamental to characterizing the biotransformation of drug candidates. For benazepril, these studies, often employing Benazepril tert-Butyl Ester d5 as an analytical tool, have mapped its conversion into various metabolites.

Benazepril is a prodrug, meaning it is administered in an inactive form and must be metabolically converted to its pharmacologically active entity. smpdb.ca The principal activation pathway is the hydrolysis of the ethyl ester group of benazepril to form its active metabolite, benazeprilat (B1667979). nih.govnih.gov This conversion is primarily mediated by hepatic carboxylesterases found in the liver. smpdb.canih.gov

In vitro studies using human liver preparations have confirmed the efficiency of this pathway. Research investigating the impact of liver disease on this process found that the rate and extent of bioactivation to benazeprilat were virtually unaffected in preparations from cirrhotic livers compared to healthy ones, demonstrating the robustness of this esterase-mediated reaction. nih.gov The kinetics of this hydrolytic reaction have been shown to follow pseudo-first-order kinetics in simulated metabolic studies. nih.gov

Table 1: Key Metabolic Conversion of Benazepril

| Prodrug | Active Metabolite | Primary Enzyme Class | Metabolic Reaction |

|---|---|---|---|

| Benazepril | Benazeprilat | Carboxylesterases | Hydrolysis |

Beyond the primary activation to benazeprilat, in vitro metabolic studies have identified other biotransformation products. Phase II metabolism, which typically involves the conjugation of a molecule with an endogenous substance to increase water solubility and facilitate excretion, is a key pathway. Both benazepril and its active metabolite, benazeprilat, are known to undergo glucuronidation, where they are conjugated with glucuronic acid. pathbank.org

While specific demethylation reactions are not prominently cited for benazepril, hydroxylation is a common Phase I metabolic reaction catalyzed by Cytochrome P450 enzymes. mdpi.com Given the presence of aromatic and aliphatic moieties in the benazepril structure, hydroxylation represents a potential, albeit less characterized, metabolic route. The tert-butyl group, in particular, can be susceptible to oxidation to form an alcohol product. nih.gov

Table 2: Identified and Potential In Vitro Metabolic Reactions of Benazepril

| Parent Compound | Metabolic Reaction | Resulting Metabolite Type |

|---|---|---|

| Benazepril | Glucuronidation | Benazepril-glucuronide |

| Benazeprilat | Glucuronidation | Benazeprilat-glucuronide |

| Benazepril | Hydroxylation (potential) | Hydroxylated benazepril |

Investigating Drug Metabolizing Enzymes in Vitro

Pinpointing the specific enzymes responsible for a drug's metabolism is crucial for predicting drug-drug interactions and understanding inter-individual variability in drug response. metabolon.com

The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of a vast number of drugs. mdpi.com For benazepril, in vitro studies indicate that the CYP system is involved in its biotransformation. Specifically, CYP3A4 has been identified as an enzyme capable of mediating the conversion of benazepril to benazeprilat. pathbank.org

CYP phenotyping assays are standard in vitro methods used to identify which CYP isoforms are responsible for a drug's metabolism. nih.gov These experiments typically involve incubating the drug with a panel of recombinant human CYP enzymes and measuring the formation of metabolites. Alternatively, chemical inhibitors selective for specific CYP enzymes are used in human liver microsome incubations to see which inhibitor blocks the metabolic pathway. nih.govnih.gov

In vitro metabolism studies heavily rely on subcellular fractions, particularly human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, including CYPs. nih.govmdpi.com Incubating benazepril with HLM in the presence of necessary cofactors (like NADPH for CYP enzymes) allows researchers to observe the full spectrum of metabolites produced by this complex system. nih.gov

To dissect the specific contributions of individual enzymes, studies progress from using pooled HLM to using recombinant enzymes. nih.gov Recombinant CYPs are individual human CYP isoforms expressed in a cellular system (e.g., insect cells or bacteria), allowing for clean, unambiguous assessment of an enzyme's ability to metabolize a drug. nih.gov For benazepril, such studies have helped confirm the role of specific enzymes like CYP3A4 in its metabolic clearance. pathbank.org

In Vitro Interaction Studies with Biological Systems

The use of this compound as an analytical standard facilitates a range of in vitro studies to understand how benazepril and its metabolites interact with biological components. smolecule.com These investigations are crucial for building a complete pharmacokinetic profile. One important area of study is the interaction with plasma proteins. In vitro experiments have determined that both benazepril and its active metabolite, benazeprilat, are highly bound to serum proteins, at approximately 96% and 94%, respectively. nih.gov This high degree of protein binding can influence the drug's distribution and availability to target tissues.

Furthermore, in vitro systems using rabbit vascular tissue have been employed to study the effect of benazeprilat on angiotensin-converting enzyme (ACE) activity directly. These studies have shown a direct correlation between the inhibition of tissue ACE activity and the reduction of cellular proliferation, providing mechanistic insight into the drug's therapeutic effects. nih.gov

Elucidation of Pharmacokinetic Properties in Controlled In Vitro Environments

In vitro experimental systems are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate before it proceeds to in-vivo testing. These controlled environments, often utilizing cell cultures, subcellular fractions (like liver microsomes), and artificial membrane systems, allow for the detailed study of specific pharmacokinetic processes. The use of this compound is integral to the precision of these assays when studying benazepril.

Benazepril is a prodrug, meaning it is administered in an inactive form and must be metabolically converted to its active metabolite, benazeprilat, to exert its therapeutic effect. smpdb.cadrugbank.com This conversion primarily occurs in the liver through the enzymatic hydrolysis of the ethyl ester group. smpdb.canih.gov In vitro studies designed to investigate this bioactivation process rely on the use of this compound as an internal standard to ensure the accuracy of the quantification of both the parent drug and its active metabolite.

A typical in vitro metabolism study would involve incubating benazepril with liver microsomes, which contain the necessary esterase enzymes. By adding a known concentration of this compound to the experimental samples, any variability in sample preparation, extraction, and analytical instrumentation can be normalized. This allows for the precise determination of the rate of benazepril's conversion to benazeprilat.

While specific pharmacokinetic parameters for this compound itself are not the focus of these studies and thus not typically published, the data generated for the non-labeled compound are highly dependent on the use of such deuterated standards. The primary purpose of the deuteration is to facilitate its use in techniques like liquid chromatography-mass spectrometry (LC-MS), which is a common method for quantifying drugs in biological samples. researchgate.net

The key pharmacokinetic process investigated in vitro for benazepril is its hydrolysis. Studies on benazepril hydrochloride have shown it is susceptible to in vitro enzymatic hydrolysis. researchgate.net The following table summarizes the general findings related to the in vitro metabolism of benazepril, a process for which this compound serves as a critical analytical tool.

| Parameter | In Vitro Observation for Benazepril | Relevance of this compound |

| Metabolic Pathway | Hydrolysis of the ethyl ester to form the active diacid metabolite, benazeprilat. smpdb.canih.gov | Serves as a stable isotope-labeled internal standard for accurate quantification of benazepril and benazeprilat during in vitro metabolism assays. smolecule.com |

| Primary Site of Metabolism | The liver is the primary site of this bioactivation. smpdb.canih.gov | Used in in vitro systems containing liver enzymes (e.g., liver microsomes) to study the kinetics of this hepatic conversion. |

| Metabolic Stability | The tert-butyl ester group can be susceptible to metabolism via oxidation. nih.gov | The deuteration on the phenyl ring does not significantly alter the metabolic fate of the tert-butyl ester group but provides a stable isotopic label for tracking the molecule. |

This table is based on data for benazepril, for which this compound is an analytical standard.

Assessments of Enzyme Inhibition Kinetics with Deuterated Probes

Benazepril itself is a weak inhibitor of the angiotensin-converting enzyme (ACE). Its therapeutic activity is derived from its active metabolite, benazeprilat, which is a potent ACE inhibitor. drugbank.com Therefore, in vitro enzyme inhibition assays are focused on the activity of benazeprilat. This compound plays a crucial role in the broader studies that lead to understanding this inhibition by enabling accurate measurement of the prodrug's conversion to the active inhibitor.

In vitro studies of the enzymatic hydrolysis of benazepril to benazeprilat using enzymes like porcine liver esterase (PLE) have been conducted to understand the kinetics of this activation step. researchgate.net In such experiments, a deuterated standard like this compound would be essential for precise quantification of the substrate (benazepril) and the product (benazeprilat) over time, allowing for the determination of key kinetic parameters.

A study on the enzymatic hydrolysis of benazepril hydrochloride demonstrated that the process follows Michaelis-Menten kinetics. researchgate.net While this study was performed on the non-deuterated compound, it represents the type of investigation where this compound would be an indispensable tool. The kinetic parameters obtained from such studies describe the efficiency of the enzymatic conversion of the prodrug to the active ACE inhibitor.

The table below presents the kinetic parameters for the enzymatic hydrolysis of benazepril by porcine liver esterase, a process that is fundamental to the drug's mechanism of action and for which this compound is a key analytical component in its study.

| Enzyme | Substrate | Kinetic Parameter | Value |

| Porcine Liver Esterase | Benazepril HCl | Vmax | Not explicitly stated in abstract |

| Porcine Liver Esterase | Benazepril HCl | Km | Not explicitly stated in abstract |

Applications in Preclinical Research and Pharmaceutical Development

Development and Certification of Reference Standards

The reliability of pharmaceutical analysis hinges on the availability of high-quality reference standards. Benazepril (B1667978) tert-Butyl Ester d5 plays a crucial role in this context, particularly in the analytical testing of its non-deuterated counterpart, benazepril.

Benazepril tert-Butyl Ester d5 is utilized as a reference standard in analytical chemistry and pharmaceutical quality control (QC). smolecule.com In quantitative analysis, especially when using mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), isotopically labeled compounds are invaluable as internal standards. When added to a sample containing the non-deuterated drug (analyte), the deuterated standard co-elutes but is distinguishable by its higher mass. This allows for precise quantification of the analyte, correcting for variations in sample preparation and instrument response.

Its use is critical during analytical method development and validation for benazepril and its related substances, ensuring the accuracy and robustness of the methods employed during drug manufacturing and control. synzeal.com

For a reference standard to be authoritative, its properties must be traceable to established pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). While this compound is a specialized material, the general practice for its parent compound, benazepril, involves providing detailed characterization data that is compliant with regulatory guidelines. synzeal.com Reference standards for benazepril and its impurities can be provided with traceability to USP or EP standards where feasible. synzeal.comsynzeal.com This ensures that analytical results are consistent and comparable across different laboratories and manufacturing sites, a cornerstone of global pharmaceutical quality systems.

Comparative Studies with Non-Deuterated Analogs

The structural similarity between this compound and its non-deuterated version makes it an ideal candidate for comparative studies that probe the subtle but significant effects of isotopic substitution.

The replacement of hydrogen with deuterium (B1214612) can influence reaction rates, a phenomenon known as the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If this bond is broken during a reaction's rate-determining step, the reaction will proceed more slowly for the deuterated compound.

In pharmaceutical research, this effect is exploited to study metabolic pathways. Benazepril is a prodrug that is hydrolyzed by esterases in the liver to its active form, benazeprilat (B1667979). nih.gov By using this compound, researchers can investigate the mechanisms and kinetics of this and other metabolic transformations. smolecule.com If deuteration occurs at a site of metabolic activity, a slower rate of metabolism can be observed, providing insight into the specific enzymes and pathways involved.

This compound is employed in various research settings to understand the absorption, distribution, metabolism, and excretion (ADME) of benazepril. smolecule.com In these studies, the deuterated compound serves as a tracer. Because its biological activity as an angiotensin-converting enzyme (ACE) inhibitor is expected to mirror that of the non-deuterated drug, it can be administered to in vitro or in vivo model systems. smolecule.com Analysts can then use mass spectrometry to track the fate of the labeled compound and its metabolites, distinguishing them from any endogenously present substances. This provides a clear picture of the drug's pharmacokinetic profile.

Contribution to Drug Discovery and Optimization

The insights gained from using this compound contribute significantly to the broader goals of drug discovery and optimization. Understanding the metabolic fate of a drug like benazepril is essential for predicting its efficacy and duration of action.

By elucidating metabolic pathways through isotope tracing studies, chemists can design new drug candidates with improved properties. For instance, if a particular site on a molecule is found to be a hotspot for rapid metabolism (leading to poor bioavailability or short half-life), that position could be chemically modified to slow down metabolism. The use of deuterated standards in pharmacokinetic studies helps build the comprehensive data packages required for regulatory submissions and supports the development of safer and more effective medicines. smolecule.comsynzeal.com

Mentioned Compounds

Utilizing Deuterated Compounds for Lead Optimization Strategies

Lead optimization in drug discovery is an iterative process aimed at enhancing the properties of a promising compound to convert it into a viable drug candidate. youtube.com Key goals include improving potency, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and safety. youtube.com The use of deuterated compounds has emerged as a sophisticated strategy in this phase. assumption.edunih.gov

The foundational principle is the kinetic isotope effect. assumption.edu A carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond. wikipedia.orgyoutube.com Consequently, metabolic reactions that involve the cleavage of this bond, such as oxidation by cytochrome P450 enzymes in Phase I metabolism, can occur at a significantly slower rate. nih.govyoutube.com

By strategically replacing hydrogen with deuterium at known metabolic "soft spots," medicinal chemists can retard a drug's breakdown. nih.gov This modification can lead to several desirable outcomes in a lead optimization campaign:

Reduced Metabolite-Driven Effects: It can decrease the formation of potentially inactive or less selective metabolites. youtube.comnih.gov

Enhanced Safety Profile: By altering metabolic pathways, deuteration may reduce the generation of toxic metabolites. nih.gov

The development of deutetrabenazine, the first deuterated drug approved by the FDA, validated this approach by demonstrating a superior pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine. assumption.edunih.gov In the context of benazepril, creating its deuterated analog via intermediates like this compound allows researchers to explore whether its metabolic profile can be similarly optimized.

Table 2: The Kinetic Isotope Effect: A Conceptual Comparison

| Feature | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Implication for Metabolism |

|---|---|---|---|

| Relative Bond Strength | Standard | Stronger | Higher energy is required to break the C-D bond. youtube.com |

| Vibrational Frequency | Higher | Lower | Contributes to a lower zero-point energy for the C-D bond. youtube.com |

Exploring Structure-Activity Relationships through Labeled Probes

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, seeking to correlate a molecule's three-dimensional structure with its biological activity. collaborativedrug.com Understanding which parts of a molecule are essential for binding to its target and which are susceptible to metabolic breakdown is crucial for designing better drugs. collaborativedrug.com

Isotopically labeled compounds like this compound are powerful probes for elucidating these relationships. researchgate.net While not fluorescent, the deuterium label makes the compound and its subsequent metabolites readily distinguishable in mass spectrometry-based analytical methods. This allows researchers to:

Trace Metabolic Fates: Scientists can track the absorption, distribution, metabolism, and excretion (ADME) of the drug with high precision. assumption.eduresearchgate.net

Identify Sites of Metabolism: By analyzing the structure of metabolites, researchers can pinpoint the exact locations on the molecule that are modified by metabolic enzymes.

Guide Molecular Design: If a region of the molecule critical for activity is found to be rapidly metabolized, chemists can infer a negative SAR at that position. This knowledge guides the synthesis of new analogs where that "soft spot" is protected or modified—for instance, through deuteration—to enhance metabolic stability while preserving desired activity. nih.gov

The use of this compound as a stable isotope-labeled internal standard or tracer in such studies enables the generation of robust data, forming the basis of predictive SAR models that accelerate the drug discovery process.

Strategic Tool for Understanding Pharmaceutical Formulation Behavior (in research context)

Beyond its role in metabolic studies, this compound serves as a critical analytical tool in the research context of pharmaceutical formulation. The development of a successful drug product requires a deep understanding of how the active pharmaceutical ingredient (API) behaves within its formulation matrix.

In this area, this compound is primarily used as an ideal internal standard for quantitative analysis using techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). An internal standard is a compound with nearly identical physicochemical properties to the analyte being measured, which is added in a known quantity to samples to aid in accurate quantification.

Because the deuterated form is chemically almost identical to the non-deuterated API, it exhibits the same behavior during sample extraction, chromatographic separation, and ionization. However, it is easily differentiated by its higher mass in the mass spectrometer. This allows it to be a reliable benchmark for:

Solubility and Stability Studies: Accurately measuring the concentration of the active drug in various formulation prototypes to assess solubility and degradation over time.

Dissolution Testing: Quantifying the rate and extent of drug release from a solid dosage form (e.g., a tablet or capsule) into a dissolution medium, which simulates its release in the body.

Permeability Assays: In preclinical models, it can be used to precisely measure the amount of drug that permeates through biological membranes, providing insight into how different formulations might affect absorption.

By enabling precise and accurate quantification of the parent drug in complex matrices, this compound helps formulation scientists to rationally design and select formulations that ensure the stability, solubility, and desired release profile of the API.

Q & A

Q. What analytical methods are recommended for quantifying Benazepril tert-Butyl Ester d5 and its related impurities?

Answer: High-performance liquid chromatography (HPLC) or UPLC-MS is commonly employed for quantification. The USP monograph specifies chromatographic conditions where equal volumes of standard and assay preparations are injected, and peak responses are compared to calculate purity . For impurity profiling, related compounds (e.g., A, B, F, G) must adhere to thresholds (≤0.5% for Compound A; ≤1.0% for others), validated using reference standards . Method optimization should include column selection (C18 recommended) and mobile phase adjustments to resolve stereoisomers .

Q. How can researchers confirm the stereochemical configuration of this compound?

Answer: Thin-layer chromatography (TLC) with comparison to USP reference standards is a primary method. For advanced confirmation, nuclear magnetic resonance (NMR) or chiral HPLC should be used. The USP monograph outlines TLC protocols using methanol extraction and silica gel plates, with visualization under UV light . Deuterated analogs may require modified NMR conditions to distinguish isotopic shifts .

Q. What synthetic strategies are used to prepare deuterated Benazepril derivatives?

Answer: Isotopic labeling typically involves substituting hydrogen atoms at specific positions (e.g., methyl or ethyl groups) with deuterium via acid-catalyzed exchange or enzymatic methods. The tert-butyl ester group in this compound is stabilized against hydrolysis, making it suitable for tracking metabolic pathways . Reaction purity should be monitored using mass spectrometry to confirm deuterium incorporation ≥98% .

Advanced Research Questions

Q. How can conflicting data on impurity profiles of Benazepril derivatives be resolved?

Answer: Contradictions often arise from differences in synthesis routes or degradation conditions. Researchers should:

- Cross-validate results using orthogonal methods (e.g., HPLC vs. LC-MS) to identify co-eluting peaks .

- Compare degradation products under accelerated stability studies (e.g., 40°C/75% RH) to USP impurity thresholds .

- Use deuterated internal standards to correct for matrix effects in mass spectrometry .

Q. What methodological considerations are critical for validating stability-indicating assays for this compound?

Answer: Stability studies require:

- Forced degradation : Expose the compound to heat, light, acid/alkali hydrolysis, and oxidative stress (e.g., H₂O₂) to assess robustness .

- Specificity : Ensure baseline separation of degradation products (e.g., tert-butyl ester hydrolysis products) from the parent compound .

- Quantification limits : Establish detection thresholds for impurities (e.g., LOQ ≤0.1%) using signal-to-noise ratios .

Q. How does deuteration impact the pharmacokinetic analysis of this compound in ACE inhibition studies?

Answer: Deuterium labeling reduces metabolic lability, prolonging half-life for precise pharmacokinetic tracking. Key steps include:

Q. What advanced techniques are used to resolve structural ambiguities in Benazepril-related compounds?

Answer: X-ray crystallography or 2D NMR (e.g., NOESY, HSQC) can resolve stereochemical uncertainties. For example, the (2R,3′S) configuration of this compound was confirmed via NOE correlations between the tert-butyl group and adjacent protons . Computational modeling (DFT) may further predict stability of diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.